molecular formula C19H17N3 B14751501 N,N-dimethyl-4-(1H-perimidin-2-yl)aniline

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline

Katalognummer: B14751501
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: SRWVLKDSBGAEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are versatile scaffolds and a fascinating class of nitrogen-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This compound is known for its unique structure, which includes a perimidine ring fused with an aniline moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1H-perimidin-2-yl)aniline typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. One efficient method reported involves the reaction of 1,8-diaminonaphthalene with N,N-dimethylaniline in the presence of a suitable catalyst under microwave irradiation . Another method includes the reaction of N,N-dimethylaniline with 1H-perimidin-2-yl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve overall productivity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-dimethyl-4-(1H-perimidin-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. It can also interact with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline can be compared with other similar compounds, such as:

    N,N-dimethyl-4-(1H-perimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.

    N,N-dimethyl-4-(1H-perimidin-2-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.

    N,N-dimethyl-4-(1H-perimidin-2-yl)phenol: Contains a phenol group instead of an aniline moiety.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C19H17N3

Molekulargewicht

287.4 g/mol

IUPAC-Name

N,N-dimethyl-4-(1H-perimidin-2-yl)aniline

InChI

InChI=1S/C19H17N3/c1-22(2)15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12H,1-2H3,(H,20,21)

InChI-Schlüssel

SRWVLKDSBGAEHG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.